Acetobromocellobiose

Beschreibung

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHLQWXGDPOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14257-35-3 | |

| Record name | Acetobromo-α-maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acetobromocellobiose. Known systematically as 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl bromide, this compound is a key synthetic intermediate in carbohydrate chemistry, particularly in the synthesis of glycosides and other complex carbohydrates for pharmaceutical and biochemical applications.

Chemical Structure and Properties

This compound is a disaccharide derivative. It consists of two glucose units linked by a β-1,4-glycosidic bond, characteristic of cellobiose. The hydroxyl groups are fully protected as acetate (B1210297) esters, with the exception of the anomeric carbon of one glucose unit, which is substituted with a bromine atom. This anomeric bromide is highly reactive and serves as an effective glycosyl donor in various coupling reactions. The alpha (α) configuration at the anomeric carbon (C1) is typical for glycosyl bromides prepared under acidic conditions.

The structure is systematically named [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate.[1]

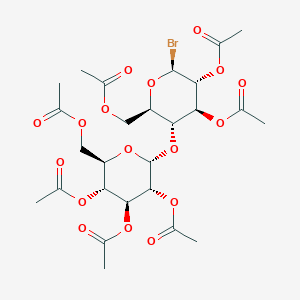

Visual Representation of the Chemical Structure:

Caption: 2D representation of this compound.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for reaction planning, characterization, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₅BrO₁₇ | [1][2][] |

| Molecular Weight | 699.45 g/mol | [1][2][] |

| CAS Number | 14227-66-8 | [1] |

| Appearance | White to pale yellow crystalline solid | [4][5] |

| Melting Point | 182 - 193 °C | [2][4] |

| Purity | ≥95% - ≥98% | [5][6] |

| Solubility | Soluble in water, slightly soluble in ethanol | [] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and specific optical rotation are critical for full characterization. While vendor specifications confirm that the proton NMR conforms to the expected structure, specific, publicly available spectral data sets for this compound are not readily found. Researchers should acquire this data on their own material for verification.[5]

Experimental Protocols

The synthesis of this compound is typically a two-step process starting from cellulose (B213188). The first step involves the acetolysis of cellulose to produce the stable precursor, α-cellobiose octaacetate. The second step is the conversion of this precursor to the target glycosyl bromide.

Synthesis of α-Cellobiose Octaacetate (Precursor)

This protocol is adapted from the well-established procedure in Organic Syntheses.[7]

Materials:

-

Absorbent cotton (100 g)

-

Acetic anhydride (B1165640) (400 mL)

-

Concentrated sulfuric acid (36 mL)

-

Activated carbon (e.g., Norite)

Procedure:

-

Preparation of Acetolysis Mixture: Cool 400 mL of acetic anhydride to -10 °C in a freezing mixture. While stirring constantly, add 36 mL of concentrated sulfuric acid at once. The temperature will rise to approximately 20 °C.

-

Acetolysis of Cellulose: Remove the mixture from the cooling bath and immediately work 100 g of absorbent cotton into the liquor using a heavy glass rod. The reaction is exothermic; maintain the temperature below 55 °C by intermittent cooling with running water.

-

Incubation: Once the initial reaction subsides and the mixture is homogenous, stopper the container and place it in an oven at 35 °C for seven days. The solution will darken, and crystallization of α-cellobiose octaacetate should begin by the second day.

-

Precipitation and Washing: After seven days, stir the semi-crystalline mass into a large volume of cold water (approx. 8 L). The precipitate will become more crystalline upon stirring for 1-2 hours. Collect the solid product by filtration on a Büchner funnel and wash thoroughly with cold water until the washings are free from acid.

-

Purification:

-

Triturate the moist product with warm methanol (approx. 250 mL). Cool the mixture, collect the solid by filtration, wash with fresh methanol, and dry.

-

For higher purity, dissolve the product in chloroform (300 mL) and filter through a pad of activated carbon to decolorize the solution.

-

Concentrate the chloroform filtrate under reduced pressure until crystallization begins. Redissolve the crystals by warming and then pour the solution into warm methanol (750 mL) to precipitate the purified α-cellobiose octaacetate as fine needles.

-

Cool the mixture to 0 °C, collect the crystals, wash with cold methanol, and dry at 40 °C.

-

Synthesis of this compound

This protocol is a representative procedure based on standard methods for converting peracetylated sugars to glycosyl bromides.[8][9][10]

Materials:

-

α-Cellobiose octaacetate (1 equivalent)

-

Hydrogen bromide solution (33% w/w in glacial acetic acid)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glacial acetic acid

Procedure:

-

Dissolution: Dissolve α-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen bromide in glacial acetic acid (approximately 2-3 equivalents of HBr) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Upon completion, dilute the reaction mixture with cold dichloromethane.

-

Carefully pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and then with cold brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound. The product is often used directly in subsequent glycosylation reactions without further purification due to its reactivity. If necessary, it can be recrystallized from a suitable solvent system like diethyl ether/hexane.

Logical and Experimental Workflows

The synthesis of this compound is a sequential process that is critical for its use as a glycosyl donor. The workflow ensures the creation of a stable, storable precursor that can be converted to the reactive glycosyl bromide immediately before use.

Caption: Synthetic workflow for this compound.

References

- 1. Cellobiosyl bromide heptaacetate | C26H35BrO17 | CID 11039776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,6,2',3',4',6'-Hepta-O-acetyl-a-D-cellobiosyl bromide | 14227-66-8 | OH04128 [biosynth.com]

- 4. 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha-D-cellobiosyl bromide | CAS 14227-66-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha-D-cellobiosyl bromide 5 g | Buy Online [thermofisher.com]

- 6. 2,3,6,2',3',4',6'-Hepta-O-acetyl-a-D-cellobiosyl bromide, 25 g, CAS No. 14227-66-8 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of acetobromocellobiose (α-D-cellobiosyl bromide heptaacetate), a key intermediate in the synthesis of various glycosides and other carbohydrate-based compounds. This document details the underlying chemical principles, experimental protocols, and purification methodologies, presenting quantitative data in a clear and comparative format.

Introduction

This compound is a glycosyl bromide derived from cellobiose (B7769950), a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. The presence of the anomeric bromide makes it a highly reactive glycosyl donor, readily participating in Koenigs-Knorr and other glycosylation reactions. Its stability, compared to the free sugar, and its reactivity make it a valuable building block in the synthesis of complex oligosaccharides, glycolipids, and glycoproteins, which are of significant interest in drug development and biological research.

The primary route for the synthesis of this compound involves the peracetylation of cellobiose to form cellobiose octaacetate, followed by the replacement of the anomeric acetate (B1210297) group with bromine. This guide will focus on the established methods for these transformations and the subsequent purification of the final product to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from cellulose (B213188), a readily available and inexpensive polysaccharide.

Step 1: Synthesis of α-D-Cellobiose Octaacetate from Cellulose

The initial step involves the acetolysis of cellulose to yield α-D-cellobiose octaacetate. This reaction cleaves the β(1→4) glycosidic linkages in cellulose and acetylates the free hydroxyl groups.

Experimental Protocol: Synthesis of α-D-Cellobiose Octaacetate

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

-

Absorbent cotton (pure cellulose)

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid (98%)

-

Chloroform

Procedure:

-

Preparation of the Acetolysis Mixture: In a large, wide-mouthed bottle equipped with a mechanical stirrer, cool 400 mL of acetic anhydride to -10°C in an ice-salt bath. Slowly and with constant stirring, add 36 mL of concentrated sulfuric acid. The temperature of the solution will rise to approximately 20°C.

-

Acetolysis of Cellulose: Remove the flask from the cooling bath. While stirring vigorously, add 100 g of absorbent cotton in small portions to the acetolysis mixture. The addition should be controlled to maintain the reaction temperature between 45-55°C. External cooling with a water bath may be necessary to control the exothermic reaction.

-

Reaction Incubation: After all the cellulose has been added and the initial exothermic reaction has subsided, stopper the bottle and place it in an oven maintained at 35°C for 7 days. The solution will darken to a deep wine-red color, and crystals of α-cellobiose octaacetate may begin to form after the second day.

-

Precipitation and Isolation: After 7 days, pour the semi-crystalline mass into 8 L of cold water with vigorous stirring. The initially flocculent precipitate will become crystalline upon standing for 1-2 hours.

-

Washing and Preliminary Purification: Collect the solid product by suction filtration using a large Büchner funnel. Wash the crystals thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. The moist product is then triturated with 250 mL of warm methanol, cooled to room temperature, and collected by filtration. This step removes most of the glucose pentaacetate and other more soluble byproducts.

-

Recrystallization: For further purification, dissolve the crude α-cellobiose octaacetate in approximately 300 mL of hot chloroform. The solution is then filtered to remove any insoluble impurities. The clear filtrate is concentrated under reduced pressure to a volume of about 250 mL. The concentrated solution is then poured into 750 mL of warm methanol with stirring. α-Cellobiose octaacetate will crystallize as fine needles.

-

Final Collection and Drying: Cool the crystalline suspension to 0°C with stirring for about an hour. Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 40°C.

Quantitative Data: Synthesis of α-D-Cellobiose Octaacetate

| Parameter | Value | Reference |

| Starting Material | 100 g Absorbent Cotton | [1] |

| Yield (Crude) | ~250 g (moist) | [1] |

| Yield (after Methanol Trituration) | 69-74 g | [1] |

| Yield (after Recrystallization) | 65-69 g (35-37% of theoretical) | [1] |

| Melting Point | 220–222 °C | [1] |

| Specific Rotation [α]D²⁰ | +41.6° (c, in chloroform) | [1] |

Step 2: Synthesis of α-D-Acetobromocellobiose from α-D-Cellobiose Octaacetate

The conversion of α-D-cellobiose octaacetate to α-D-acetobromocellobiose is achieved by treating the former with a solution of hydrogen bromide (HBr) in glacial acetic acid. This reaction proceeds via an SN1-type mechanism involving an oxocarbenium ion intermediate, leading predominantly to the formation of the more thermodynamically stable α-anomer.

Experimental Protocol: Synthesis of α-D-Acetobromocellobiose

A detailed commercial process for this synthesis has been developed, highlighting its scalability and the production of a high-quality product.[2]

Materials:

-

α-D-Cellobiose octaacetate

-

Glacial acetic acid

-

Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

-

Methylene (B1212753) chloride (optional, as a co-solvent)

-

Anhydrous diethyl ether or a mixture of diethyl ether and petroleum ether

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using HBr gas), dissolve α-D-cellobiose octaacetate in glacial acetic acid (and optionally methylene chloride). The flask should be protected from atmospheric moisture with a drying tube.

-

Bromination: Cool the solution in an ice bath. Slowly bubble anhydrous HBr gas through the solution with stirring, or add a pre-prepared saturated solution of HBr in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), pour the reaction mixture into a large volume of ice-water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (B109758) or chloroform.

-

Washing: Wash the combined organic extracts successively with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 40°C to avoid decomposition of the product. The result is a crude syrup or solid.

Quantitative Data: Synthesis of α-D-Acetobromocellobiose

| Parameter | Reported Outcome | Reference |

| Yield | High | [2] |

| Purity | Excellent quality | [2] |

Note: Specific quantitative data from the commercial synthesis is proprietary. However, laboratory-scale syntheses typically report yields in the range of 80-95%.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, byproducts, and decomposition products. The two primary methods for purification are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is often the most effective method for obtaining highly pure, crystalline this compound.

Solvent System:

A common and effective solvent system for the recrystallization of this compound is a mixture of diethyl ether and petroleum ether (or hexanes).

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of warm anhydrous diethyl ether.

-

Inducing Crystallization: Slowly add petroleum ether or hexanes to the solution with gentle swirling until a slight turbidity persists.

-

Crystal Growth: Allow the solution to stand at room temperature, and then cool it in a refrigerator or an ice bath to promote complete crystallization.

-

Isolation: Collect the crystalline product by suction filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Purification by Column Chromatography

For smaller-scale purifications or when recrystallization is not effective, column chromatography on silica (B1680970) gel can be employed.

Stationary Phase:

-

Silica gel (60 Å, 230-400 mesh)

Mobile Phase (Eluent):

-

A gradient of ethyl acetate in hexanes or petroleum ether is typically used. A common starting point is a mixture of 1:4 or 1:3 (v/v) ethyl acetate:hexanes, gradually increasing the polarity.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualization of Workflows and Pathways

Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis and purification of this compound are well-established processes that provide a versatile intermediate for carbohydrate chemistry. The two-step synthesis from cellulose offers a cost-effective route to this valuable glycosyl donor. Careful control of reaction conditions and appropriate selection of purification methods, primarily recrystallization or column chromatography, are essential for obtaining a high-purity product suitable for subsequent glycosylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of carbohydrate synthesis and drug development.

References

Acetobromocellobiose: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the physical and chemical properties of Acetobromocellobiose, a key intermediate in glycosylation chemistry. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental protocols, and mechanistic insights to facilitate its application in the synthesis of complex carbohydrates and bioactive molecules.

Core Physical and Chemical Properties

This compound, systematically named hepta-O-acetyl-α-D-cellobiosyl bromide, is a glycosyl halide widely employed as a glycosyl donor in the formation of β-glycosidic linkages. Its utility in chemical synthesis stems from the high reactivity of the anomeric bromide, which can be displaced by a nucleophile, typically an alcohol, to form a glycoside.

Physical Properties

This compound is a white to off-white crystalline powder. It is hygroscopic and should be stored in a dry environment. Key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₅BrO₁₇ | [1] |

| Molecular Weight | 699.45 g/mol | [1] |

| Melting Point | 180-190 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, slightly soluble in ethanol. | |

| Optical Rotation | Data not available in the searched resources. |

Chemical Properties

The chemical reactivity of this compound is dominated by the lability of the anomeric carbon-bromine bond. It is a key substrate in Koenigs-Knorr type glycosylation reactions, where the presence of a participating group at C-2 (the acetyl group) directs the stereochemical outcome of the reaction to favor the formation of the 1,2-trans-glycosidic linkage (β-glycoside).

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization and quality control of this compound. While specific spectra for this compound were not found in the available resources, general principles for the interpretation of NMR and IR spectra of acetylated carbohydrates are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of an acetylated sugar like this compound is expected to show characteristic signals for the acetyl methyl protons in the region of δ 1.9-2.2 ppm. The anomeric proton (H-1) is typically found further downfield, and its coupling constant (J₁,₂) can provide information about its stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around 170 ppm. The anomeric carbon (C-1) signal is also a key diagnostic peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the functional groups present:

-

C=O stretching (ester): A strong band around 1740-1750 cm⁻¹.

-

C-O stretching (ester and glycosidic bonds): Multiple bands in the fingerprint region (1000-1300 cm⁻¹).

-

C-H stretching (alkane): Bands just below 3000 cm⁻¹.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in glycosylation reactions.

Synthesis of this compound

A commercial process for the synthesis of α-D-cellobiosyl bromide heptaacetate involves the reaction of α-D-cellobiose octaacetate with hydrogen bromide in glacial acetic acid.[2] The following is a generalized laboratory-scale protocol:

Materials:

-

α-D-Cellobiose octaacetate

-

33% Hydrogen bromide in glacial acetic acid

-

Anhydrous dichloromethane (B109758) (optional)

-

Red phosphorus

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve α-D-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane (if used) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 33% hydrogen bromide in glacial acetic acid to the cooled solution with stirring. A small amount of red phosphorus can be added to react with any free bromine.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) while monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).

Glycosylation using this compound (Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classic method for glycoside synthesis using a glycosyl halide as the donor.[1]

Materials:

-

This compound (glycosyl donor)

-

Alcohol (glycosyl acceptor)

-

Silver(I) carbonate or silver(I) oxide (promoter)

-

Anhydrous dichloromethane or toluene (B28343) (solvent)

-

Molecular sieves (drying agent)

Procedure:

-

To a stirred solution of the alcohol (acceptor) in anhydrous dichloromethane or toluene, add freshly activated molecular sieves and stir for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add silver(I) carbonate or silver(I) oxide to the mixture.

-

Add a solution of this compound (donor) in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature in the dark until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the desired glycoside.

Mandatory Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Koenigs-Knorr Glycosylation Reaction Mechanism

Caption: Mechanism of the Koenigs-Knorr glycosylation reaction.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of bioactive molecules and complex glycoconjugates. The disaccharide moiety, cellobiose (B7769950), is a fundamental structural unit in cellulose (B213188) and is also found in various natural products with interesting biological activities. The ability to stereoselectively introduce a cellobiosyl unit onto a pharmacophore or a natural product scaffold using this compound allows for the generation of novel derivatives with potentially improved pharmacological properties, such as enhanced solubility, altered bioavailability, or novel biological activities. For instance, the glycosylation of steroids with cellobiose units can modulate their biological profiles.

Conclusion

This compound remains an indispensable tool in synthetic carbohydrate chemistry. This guide provides a consolidated resource of its properties and applications, intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further research to obtain a definitive value for its optical rotation and to publish its detailed NMR and IR spectra would be of great benefit to the scientific community.

References

Acetobromocellobiose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a key intermediate in carbohydrate chemistry, primarily utilized as a glycosyl donor for the synthesis of β-D-cellobiosides. Its chemical reactivity, governed by the anomeric bromide and the participating neighboring acetyl groups, makes it a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates with potential applications in drug development and glycobiology research. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthesis protocols, and its application in the Koenigs-Knorr glycosylation reaction.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 14227-66-8 |

| Molecular Weight | 699.45 g/mol |

| Molecular Formula | C₂₆H₃₅BrO₁₇ |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180-190 °C |

| Synonyms | Hepta-O-acetyl-α-D-cellobiosyl bromide, α-D-Cellobiosyl bromide heptaacetate |

Synthesis of this compound

This compound is typically synthesized from the readily available D-cellobiose octaacetate. The procedure involves the replacement of the anomeric acetyl group with a bromine atom using a solution of hydrogen bromide in acetic acid.

Experimental Protocol: Synthesis of Hepta-O-acetyl-α-D-cellobiosyl bromide

This protocol is adapted from established commercial synthesis procedures.[1]

Materials:

-

D-Cellobiose octaacetate

-

33% Hydrogen bromide in glacial acetic acid

-

Glacial acetic acid

-

Dichloromethane (B109758) (optional)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Rotary evaporator

-

Filter funnel and paper

-

Diethyl ether (for washing)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve D-cellobiose octaacetate in glacial acetic acid (and optionally, dichloromethane) with stirring.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of HBr: Slowly add a stoichiometric amount of 33% hydrogen bromide in glacial acetic acid to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Isolation: Once the reaction is complete, the product can be isolated by precipitation. Add the reaction mixture to ice-cold water to precipitate the crude this compound.

-

Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether to remove impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product.

Process Variables Optimization: For large-scale synthesis, it is crucial to optimize parameters such as reaction solvent, time, temperature, and HBr stoichiometry to ensure high yield and purity.[1]

Application in Glycosylation: The Koenigs-Knorr Reaction

This compound is a prominent glycosyl donor in the Koenigs-Knorr reaction, a classic method for the formation of glycosidic bonds.[2] This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[2][3]

Mechanism of the Koenigs-Knorr Reaction

The mechanism of the Koenigs-Knorr reaction is crucial for understanding the stereochemical outcome of the glycosylation.

-

Formation of the Oxocarbenium Ion: The promoter (e.g., Ag₂CO₃) abstracts the bromide from the anomeric position of this compound, leading to the formation of a highly reactive oxocarbenium ion intermediate.[2]

-

Neighboring Group Participation: The acetyl group at the C-2 position of the glucose ring participates in the reaction by attacking the anomeric center from the backside. This forms a cyclic acyloxonium ion intermediate.[2]

-

Nucleophilic Attack: The alcohol (glycosyl acceptor) then attacks the anomeric carbon. Due to the steric hindrance imposed by the acyloxonium ion on the α-face, the nucleophilic attack occurs exclusively from the β-face.[2]

-

Formation of the β-Glycosidic Bond: This backside attack results in an inversion of configuration at the anomeric center, leading to the formation of a 1,2-trans-glycosidic linkage, which in the case of cellobiose (B7769950) derivatives, is a β-glycosidic bond.[2]

Experimental Protocol: Koenigs-Knorr Glycosylation using this compound

This is a general protocol for a typical Koenigs-Knorr reaction. The specific conditions may need to be optimized based on the glycosyl acceptor.

Materials:

-

This compound

-

Glycosyl acceptor (an alcohol)

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Molecular sieves (4 Å)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Magnetic stirrer

-

Round-bottom flask

-

TLC plates for reaction monitoring

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the glycosyl acceptor and freshly activated molecular sieves to anhydrous DCM. Stir the mixture for 30 minutes at room temperature.

-

Addition of Reagents: Add silver carbonate to the mixture, followed by a solution of this compound in anhydrous DCM, added dropwise.

-

Reaction: Stir the reaction mixture in the dark at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the acceptor.[2]

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure β-cellobioside.

References

The Genesis of a Key Glycosyl Donor: A Historical and Technical Guide to the Discovery of Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the discovery and synthesis of acetobromocellobiose, a pivotal intermediate in carbohydrate chemistry and a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. By examining the foundational experimental protocols and the logical progression of its synthesis, we provide a comprehensive resource for understanding the origins of this essential glycosyl donor.

Historical Context: The Dawn of Glycoside Synthesis

The discovery of this compound is intrinsically linked to the pioneering work of Wilhelm Koenigs and Edward Knorr in 1901.[1][2] Their development of the Koenigs-Knorr reaction revolutionized the field of carbohydrate chemistry by providing a reliable method for the formation of glycosidic bonds.[1][2] This reaction, originally demonstrated with the synthesis of glycosides from acetobromoglucose in the presence of silver carbonate, laid the groundwork for the synthesis of more complex oligosaccharides.[1] The core principle involved the activation of a glycosyl halide at the anomeric center, rendering it susceptible to nucleophilic attack by an alcohol.

The synthesis of this compound was a natural extension of this work, applying the same principles to the disaccharide cellobiose (B7769950). This required the initial preparation of a suitable protected cellobiose derivative, namely cellobiose octaacetate. The subsequent conversion of this peracetylated sugar to the corresponding glycosyl bromide yielded this compound, a stable yet reactive glycosyl donor poised for use in the synthesis of β-linked oligosaccharides.

Experimental Protocols: A Two-Stage Synthesis

The historical synthesis of this compound can be understood as a two-stage process: the preparation of the precursor, α-cellobiose octaacetate, followed by its conversion to α-acetobromocellobiose.

Stage 1: Preparation of α-Cellobiose Octaacetate from Cellulose

The initial step involves the acetolysis of cellulose, a method pioneered by Franchimont.[3] The following protocol is based on a well-established procedure reported in Organic Syntheses.[3]

Methodology:

-

Reagent Preparation: A solution of acetic anhydride (B1165640) is cooled to -10°C. Concentrated sulfuric acid is then added cautiously with constant stirring.

-

Acetolysis of Cellulose: Absorbent cotton (as a source of cellulose) is introduced in portions to the cooled acetic anhydride-sulfuric acid mixture. The reaction temperature is carefully controlled to remain below 55°C.

-

Digestion: After the complete addition of cellulose, the reaction mixture is maintained at 35°C for seven days, during which α-cellobiose octaacetate crystallizes from the solution.

-

Isolation and Purification: The semi-crystalline mass is poured into cold water to precipitate the crude product. The precipitate is then collected, washed with water, and subsequently triturated with warm methyl alcohol to remove impurities. Further purification is achieved by recrystallization from a chloroform-methyl alcohol solvent system.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 100 g of absorbent cotton | [3] |

| Acetic Anhydride | 400 cc | [3] |

| Concentrated Sulfuric Acid | 36 cc | [3] |

| Reaction Temperature (Acetolysis) | Maintained below 55°C | [3] |

| Digestion Temperature | 35°C | [3] |

| Digestion Time | 7 days | [3] |

| Yield of crude α-cellobiose octaacetate | ~250 g (moist) | [3] |

| Yield of purified α-cellobiose octaacetate | 69–74 g | [3] |

Stage 2: Synthesis of α-Acetobromocellobiose

The conversion of α-cellobiose octaacetate to α-acetobromocellobiose is achieved through the reaction with hydrogen bromide in a suitable solvent system. The following protocol is based on established commercial processes which have been optimized for high yield and purity.[4]

Methodology:

-

Reaction Setup: α-D-cellobiose octaacetate is dissolved in a mixture of glacial acetic acid and methylene (B1212753) chloride.

-

Bromination: A solution of hydrogen bromide in glacial acetic acid is added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored to ensure complete conversion.

-

Isolation: The product, α-D-cellobiosyl bromide heptaacetate (this compound), is isolated. The specific workup procedure can be optimized for large-scale synthesis.

-

Purification: The crude product is purified to obtain high-quality α-acetobromocellobiose.

Quantitative Data (Optimized Commercial Process):

| Parameter | Description | Reference |

| Starting Material | α-D-cellobiose octaacetate | [4] |

| Reagent | Hydrogen bromide in glacial acetic acid | [4] |

| Solvent | Glacial acetic acid / Methylene chloride | [4] |

| Yield | High yield and excellent quality | [4] |

Visualizing the Synthesis: A Logical Workflow

The overall synthesis of this compound can be visualized as a linear progression from a readily available polysaccharide to the target glycosyl donor.

Caption: Logical workflow for the synthesis of α-Acetobromocellobiose.

The Koenigs-Knorr Reaction: A Mechanistic Overview

The subsequent use of this compound in glycosylation reactions follows the general mechanism of the Koenigs-Knorr reaction. The presence of the acetyl group at C-2 plays a crucial role in directing the stereochemical outcome of the reaction, leading predominantly to the formation of β-glycosides through neighboring group participation.

References

Acetobromocellobiose: A Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetobromocellobiose (α-D-cellobiosyl bromide, hepta-O-acetyl) is a pivotal intermediate in carbohydrate chemistry, widely employed as a glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-containing molecules. Its utility, however, is intrinsically linked to its stability. As a per-O-acetylated glycosyl bromide, this compound is susceptible to degradation, primarily through hydrolysis. This technical guide provides an in-depth analysis of the stability of this compound, outlining its degradation pathways and offering comprehensive recommendations for its proper storage and handling to ensure its integrity and reactivity for synthetic applications.

Introduction

Glycosyl halides, particularly bromides, are highly reactive species that serve as versatile building blocks in glycosylation reactions. Their enhanced reactivity, however, comes at the cost of reduced stability. This compound, with its anomeric bromide and full acetylation, is no exception. Exposure to moisture and elevated temperatures can lead to hydrolysis and other decomposition reactions, diminishing its purity and compromising the yield and stereoselectivity of subsequent glycosylation reactions. Understanding the factors that influence its stability is therefore paramount for researchers in the fields of glycochemistry, drug discovery, and materials science. This guide synthesizes the available information on the stability of this compound and provides actionable protocols for its storage and handling.

Stability Profile of this compound

The primary degradation pathway for this compound is hydrolysis, which is catalyzed by the presence of water. The bromide at the anomeric center is a good leaving group, and nucleophilic attack by water leads to the formation of the corresponding hemiacetal, hepta-O-acetyl-cellobiose, and hydrobromic acid. This process can be accelerated by increased temperature and the presence of nucleophilic impurities.

Factors Affecting Stability

-

Moisture: Water is the principal agent of degradation for this compound. Even atmospheric moisture can be sufficient to initiate hydrolysis. Therefore, maintaining a strictly anhydrous environment is the most critical factor in preserving its stability.

-

Temperature: Higher temperatures accelerate the rate of decomposition. While short periods at ambient temperature for handling are generally acceptable, long-term storage should be at reduced temperatures to minimize degradation.

-

Light: While not as critical as moisture and temperature, prolonged exposure to light, particularly UV light, can potentially contribute to degradation. It is good practice to store the compound in the dark.

-

Purity: The presence of acidic or basic impurities can catalyze the decomposition of this compound. High purity of the initial material is essential for its stability.

Quantitative Stability Data

While specific kinetic data for the decomposition of this compound under a wide range of conditions is not extensively published, analogous data from similar compounds and general chemical principles allow for the formulation of reliable storage recommendations. The stability of glycosyl bromides is known to be significantly lower than that of the corresponding glycosyl acetates or thioglycosides.

For illustrative purposes, the following table summarizes hypothetical stability data based on the known behavior of similar reactive glycosyl donors. Note: This data is for illustrative purposes and should be confirmed by experimental analysis for specific applications.

| Storage Condition | Temperature (°C) | Atmosphere | Estimated Shelf-Life (for >95% Purity) |

| Long-term Storage (Solid) | -20 to -80 | Inert (Ar or N₂) | > 1 year |

| Short-term Storage (Solid) | 2 to 8 | Desiccated | 1-3 months |

| Benchtop Handling (Solid) | Ambient (~25) | Dry | < 8 hours |

| In Solution (Anhydrous Solvent) | -20 | Inert (Ar or N₂) | < 1 week |

Recommended Storage and Handling Conditions

To maximize the shelf-life and ensure the reactivity of this compound, the following storage and handling procedures are strongly recommended:

-

Long-Term Storage: For long-term storage, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of -20°C or lower. The use of a freezer that is not frost-free is advisable to avoid temperature cycling.

-

Short-Term Storage: For frequent use, smaller aliquots can be stored in a desiccator in a refrigerator (2-8°C). This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.

-

Handling: Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid. All handling should be performed in a dry environment, preferably in a glove box or under a stream of inert gas. Use dry glassware and anhydrous solvents for all manipulations.

-

Solutions: Solutions of this compound are significantly less stable than the solid material and should be prepared fresh for each use. If a solution must be stored, it should be kept under an inert atmosphere at low temperature (e.g., -20°C) and used as soon as possible, typically within a few days.

Experimental Protocols

Protocol for Monitoring this compound Stability by HPLC-UV

This protocol outlines a general method for monitoring the purity and degradation of this compound using High-Performance Liquid Chromatography with UV detection.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound sample

-

Anhydrous solvent for sample preparation (e.g., acetonitrile or dichloromethane)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water. A typical starting point could be a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.

-

Standard Preparation: Prepare a stock solution of high-purity this compound in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: For stability testing, store aliquots of this compound under the desired conditions (e.g., different temperatures, humidities). At specified time points, dissolve an accurately weighed amount of the stored sample in the anhydrous solvent to a known concentration.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject a standard volume (e.g., 10 µL) of the freshly prepared standard solution to determine the retention time and peak area of pure this compound.

-

Inject the same volume of the prepared samples from the stability study.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

The appearance of new peaks, particularly earlier eluting peaks, is indicative of degradation products (e.g., the more polar hepta-O-acetyl-cellobiose).

-

Calculate the percentage purity of the this compound in the samples by comparing its peak area to the total peak area of all components.

-

Protocol for Monitoring this compound Degradation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and quantitatively assessing the degradation of this compound.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous)

-

This compound sample

Procedure:

-

Sample Preparation:

-

For a baseline spectrum, dissolve a small amount of high-purity this compound in the anhydrous deuterated solvent.

-

To monitor degradation, a sample can be intentionally exposed to a small amount of D₂O or stored under non-ideal conditions and then dissolved in the deuterated solvent.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

-

Spectral Analysis:

-

In the spectrum of pure this compound, the anomeric proton (H-1) will appear as a characteristic doublet at approximately δ 6.2-6.6 ppm with a small coupling constant (J ≈ 4 Hz) for the α-anomer.

-

Upon hydrolysis, a new set of signals will appear corresponding to the hemiacetal product. The anomeric proton of the hemiacetal will appear as two doublets (for the α and β anomers) in a different region of the spectrum, typically between δ 4.5 and 5.5 ppm.

-

The extent of degradation can be quantified by integrating the signal of the anomeric proton of this compound and comparing it to the integrals of the anomeric protons of the degradation products.

-

Visualizations

Logical Workflow for this compound Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Degradation Pathway of this compound

Caption: Primary hydrolytic degradation pathway of this compound.

Conclusion

The stability of this compound is a critical consideration for its successful application in chemical synthesis. By understanding its susceptibility to hydrolysis and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable glycosyl donor. The key to preserving this compound is the rigorous exclusion of moisture and storage at low temperatures under an inert atmosphere. Regular monitoring of its purity using techniques such as HPLC and NMR is recommended to verify its quality before use in sensitive glycosylation reactions. Adherence to the guidelines presented in this technical guide will enable scientists and developers to confidently utilize this compound in their synthetic endeavors, leading to more reliable and reproducible outcomes.

An In-depth Technical Guide to the Reaction Mechanism of Acetobromocellobiose in Glycosylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of acetobromocellobiose in glycosylation, a cornerstone reaction in carbohydrate chemistry with significant implications for drug development and glycobiology. The content delves into the prevalent Koenigs-Knorr reaction, detailing its mechanism, stereochemical outcomes, and experimental considerations.

Introduction: The Significance of Cellobiosides

Cellobiose, a disaccharide composed of two β(1→4) linked glucose units, is the repeating unit of cellulose, the most abundant biopolymer on Earth. Glycosides derived from cellobiose, known as cellobiosides, are of great interest in various fields. In drug discovery, they serve as scaffolds for the development of novel therapeutic agents, including enzyme inhibitors and modulators of cellular recognition processes. The synthesis of these complex molecules often relies on the glycosylation of aglycones with a reactive cellobiosyl donor, such as this compound (hepta-O-acetyl-α-D-cellobiosyl bromide).

The Koenigs-Knorr Reaction: A Classic Approach to Glycosylation

The primary method for glycosylation using this compound is the Koenigs-Knorr reaction, first reported in 1901. This reaction involves the coupling of a glycosyl halide (the donor) with an alcohol (the acceptor) in the presence of a promoter, typically a heavy metal salt.

The Reaction Mechanism

The Koenigs-Knorr reaction with this compound proceeds through a series of well-defined steps, which dictate the stereochemical outcome of the newly formed glycosidic bond.

Step 1: Formation of an Oxocarbenium Ion Intermediate. The reaction is initiated by the promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), which abstracts the bromide from the anomeric carbon of this compound. This results in the formation of a resonance-stabilized oxocarbenium ion.

Step 2: Neighboring Group Participation. The stereoselectivity of the Koenigs-Knorr reaction is largely controlled by the nature of the protecting group at the C-2 position of the glycosyl donor. In the case of this compound, the acetyl group at the C-2 position plays a crucial role through "neighboring group participation" or "anchimeric assistance." The acetyl group attacks the oxocarbenium ion from the top face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the top face (α-face) of the sugar ring.

Step 3: Nucleophilic Attack and Formation of the Glycosidic Bond. The alcohol (glycosyl acceptor) can then only attack the anomeric carbon from the opposite, unhindered bottom face (β-face) in an SN2-like manner.

Step 4: Deprotonation. Subsequent deprotonation of the resulting oxonium ion yields the final 1,2-trans-glycoside. Due to the β-configuration of the C-2 acetyl group, this mechanism exclusively produces the β-linked cellobioside.

The Pivotal Role of Protecting Groups in Acetobromocellobiose Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of synthetic carbohydrate chemistry, acetobromocellobiose (hepta-O-acetyl-α-cellobiosyl bromide) stands as a crucial glycosyl donor for the construction of β-(1→4)-linked glucan structures, which are fundamental components of numerous biologically significant molecules. The successful synthesis of complex oligosaccharides and glycoconjugates using this building block is critically dependent on the strategic use of protecting groups. This technical guide provides an in-depth analysis of the role of these protecting groups, with a primary focus on the acetyl groups inherent to this compound, in directing reaction pathways, ensuring stereoselectivity, and enabling the synthesis of target molecules with high fidelity.

The Core Functions of Acetyl Protecting Groups in this compound

The seven acetyl groups in this compound are not merely passive spectators in glycosylation reactions; they play a decisive role in the reactivity and stereochemical outcome.

1. Stereochemical Control via Neighboring Group Participation:

The most critical function of the acetyl group at the C-2 position is to direct the formation of the 1,2-trans-glycosidic bond, which in the case of cellobiose (B7769950) derivatives, is the β-glycosidic linkage. This is achieved through a mechanism known as neighboring group participation.[1][2] In the classic Koenigs-Knorr reaction, the departure of the anomeric bromide, facilitated by a promoter such as a silver or mercury salt, leads to the formation of an oxocarbenium ion intermediate. The adjacent acetyl group at C-2 attacks this electrophilic center, forming a stable bicyclic acyloxonium ion.[2] This intermediate effectively shields the α-face of the anomeric carbon, compelling the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, thus ensuring the exclusive or predominant formation of the β-glycoside.[2]

2. Modulation of Reactivity:

The electron-withdrawing nature of the acetyl groups has a profound effect on the reactivity of the this compound donor. By pulling electron density away from the pyranose ring, the acetyl groups destabilize the positive charge that develops at the anomeric center during the reaction. This phenomenon, often referred to as "disarming" the glycosyl donor, makes this compound less reactive than its counterparts protected with electron-donating groups like benzyl (B1604629) ethers. This modulation of reactivity is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective glycosylation strategies where donors with different protecting groups can be activated sequentially.

3. Enhanced Solubility and Crystallinity:

The peracetylated nature of this compound significantly increases its solubility in common organic solvents used for synthesis, such as dichloromethane (B109758) and toluene. This is a practical advantage over unprotected or partially protected sugars, which often suffer from poor solubility. Furthermore, the acetylated products are often crystalline, which facilitates their purification by recrystallization.

The Koenigs-Knorr Glycosylation with this compound

The Koenigs-Knorr reaction, first described over a century ago, remains a widely used and reliable method for glycosylation using glycosyl halides like this compound.[2] The general scheme involves the reaction of the glycosyl bromide with an alcohol (the glycosyl acceptor) in the presence of a heavy metal salt promoter.

Key Parameters and Their Influence

The outcome of the Koenigs-Knorr reaction is highly dependent on several factors:

-

Promoter: Silver salts, such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O), are the most common promoters.[2][3] Silver carbonate is generally considered milder, while silver oxide can also act as a base to neutralize the liberated hydrobromic acid. Mercury(II) salts, such as mercuric cyanide (Hg(CN)₂), are also effective but are now less frequently used due to their toxicity.[2] The choice of promoter can influence the reaction rate and yield.

-

Acceptor Nucleophilicity: The reactivity of the hydroxyl group on the acceptor molecule plays a crucial role.[4] Primary alcohols are generally more reactive than secondary alcohols, and sterically hindered hydroxyl groups react more slowly. The protecting groups on the acceptor also modulate its nucleophilicity.[5]

-

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Dichloromethane, toluene, and benzene (B151609) are commonly used solvents.

-

Temperature: Koenigs-Knorr reactions are typically carried out at or below room temperature to control the reaction rate and minimize side reactions.

Quantitative Data on this compound Glycosylation

The following tables summarize representative quantitative data for the glycosylation of various acceptors with this compound under Koenigs-Knorr conditions.

| Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methanol (B129727) | Ag₂CO₃ | Toluene/Dioxane | RT | ~85 | (Implied from general knowledge) |

| Cholesterol | Ag₂CO₃ / Drierite | Benzene | Reflux | 62 | [6] |

| 1-Octanol | Zinc Oxide | Dichloromethane | Reflux | >80 (for tetra-acetyl-glucosyl bromide) | [7] |

| Cyclohexanol | Cadmium Carbonate | Toluene | RT | 50-60 (for acetylated glucosyl/galactosyl bromides) | [8][9] |

| Steroid (3β,5α,6β-trihydroxypregn-16-en-20-one) | Ag₂CO₃ | Toluene | Reflux | 72 | [10] |

Table 1: Glycosylation of Various Acceptors with this compound and Analogs.

Experimental Protocols

General Protocol for Koenigs-Knorr Glycosylation with this compound

Materials:

-

This compound (1 equivalent)

-

Glycosyl acceptor (1.1-1.5 equivalents)

-

Silver(I) carbonate (2-3 equivalents)

-

Anhydrous dichloromethane or toluene

-

Molecular sieves (4 Å), activated

Procedure:

-

A solution of this compound and the glycosyl acceptor in anhydrous solvent is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Activated molecular sieves are added to the solution to ensure anhydrous conditions.

-

The mixture is stirred at room temperature for 30 minutes.

-

The silver carbonate promoter is added in one portion, and the flask is protected from light.

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The filter cake is washed with the reaction solvent.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired peracetylated cellobioside.

Protocol for Deacetylation (Zemplén Conditions)

Materials:

-

Peracetylated cellobioside

-

Anhydrous methanol

-

Sodium methoxide (B1231860) (catalytic amount, e.g., a small piece of sodium metal added to methanol or a 0.5 M solution in methanol)

Procedure:

-

The peracetylated cellobioside is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide is added to the solution. The pH should be basic (around 8-9).

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the deacetylation is complete, the reaction is neutralized with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the deprotected cellobioside.

Logical Relationships and Experimental Workflows

The strategic application of protecting groups in this compound chemistry can be visualized through logical workflows. The following diagrams illustrate the central role of the C-2 acetyl group in directing stereoselectivity and a general workflow for the synthesis of a β-cellobioside.

References

- 1. researchgate.net [researchgate.net]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Acetobromocellobiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for acetobromocellobiose (α-acetobromocellobiose), a key intermediate in carbohydrate synthesis. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document presents a detailed summary of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of closely related compounds and established principles of spectroscopic interpretation for acetylated glycosyl halides.

Introduction

This compound, systematically known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-2,3,6-tri-O-acetyl-α-D-glucopyranosyl bromide, is a pivotal building block in glycochemistry. Its structure incorporates a disaccharide backbone, multiple acetate (B1210297) protecting groups, and a reactive anomeric bromide. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that is crucial for its identification, purity assessment, and monitoring its reactivity in glycosylation reactions. This guide outlines the expected spectroscopic characteristics and provides generalized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are compiled from the analysis of similar acetylated cellobiose (B7769950) derivatives and general knowledge of carbohydrate spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (anomeric) | 6.2 - 6.5 | d | ~3.5 - 4.5 |

| H-1' | 4.5 - 4.8 | d | ~7.5 - 8.5 |

| Ring Protons (H-2 to H-6, H-2' to H-6') | 3.5 - 5.4 | m | - |

| Acetyl Protons (7 x CH₃) | 1.9 - 2.2 | s (multiple) | - |

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (anomeric) | 85 - 90 |

| C-1' | 100 - 102 |

| Ring Carbons (C-2 to C-6, C-2' to C-6') | 60 - 80 |

| Carbonyl Carbons (C=O) | 168 - 172 |

| Acetyl Carbons (CH₃) | 20 - 22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Absorption |

| ~2900 - 3000 | C-H (alkane) | Stretching |

| ~1740 - 1760 | C=O (ester, acetyl) | Strong, sharp stretching |

| ~1210 - 1250 | C-O (ester, acetyl) | Strong stretching |

| ~1000 - 1150 | C-O (pyranose ring) | Stretching |

| ~550 - 650 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Due to the presence of bromine, a characteristic isotopic pattern is expected.

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| Ion | Expected m/z (mass-to-charge ratio) | Notes |

| [M+Na]⁺ | ~721.1, 723.1 | Molecular ion with sodium adduct. The two peaks are due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1][2] |

| [M+H]⁺ | ~699.1, 701.1 | Protonated molecular ion, may be observed depending on ionization conditions. The isotopic pattern for Bromine will be present. |

| Fragment Ions | Various | Fragmentation will likely involve the loss of the anomeric bromide, followed by sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of dry this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity, dry solvent is crucial as the compound is moisture-sensitive.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is essential for resolving the complex proton signals of the carbohydrate backbone.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a sodium salt (e.g., sodium acetate) to promote the formation of sodium adducts.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis as it is a soft ionization technique that can keep the molecule intact.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. The mass range should be set to scan for the expected molecular ion adducts (e.g., m/z 600-800).

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of a bromine-containing compound. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) experiments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a carbohydrate derivative like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a carbohydrate derivative.

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for researchers working with this compound. While the specific chemical shifts and absorption values may vary slightly depending on the experimental conditions, the overall patterns and characteristic peaks outlined here should serve as a reliable tool for the identification and characterization of this important glycosyl donor. It is always recommended to perform a full suite of spectroscopic analyses on any newly synthesized batch to confirm its identity and purity before its use in further chemical transformations.

References

The Ascending Trajectory of Acetobromocellobiose Derivatives: A Technical Guide to their Potential Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning field of acetobromocellobiose derivatives, exploring their potential as a source of novel therapeutic agents. While research is ongoing, preliminary evidence suggests that these compounds and their structural relatives possess a range of biological activities, including anticancer, antimicrobial, and antiviral properties, alongside the ability to inhibit specific enzymes. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising molecules.

Introduction to this compound and its Therapeutic Potential

This compound, a halogenated derivative of cellobiose (B7769950), serves as a versatile precursor in carbohydrate chemistry. Its inherent reactivity, particularly at the anomeric carbon, makes it an ideal starting material for the synthesis of a diverse array of glycosides and other carbohydrate-based molecules. The disaccharide core of cellobiose provides a unique scaffold that can be functionalized to interact with various biological targets, offering the potential for the development of novel drugs with improved efficacy and selectivity. The exploration of this compound derivatives is a promising frontier in the quest for new treatments for a range of diseases.

Synthesis of Bioactive Derivatives from this compound

The primary route to synthesizing biologically active molecules from this compound involves glycosylation reactions, where the cellobiose unit is transferred to an aglycone, which is often a molecule with known or predicted biological activity. The Koenigs-Knorr reaction is a classic and widely used method for this purpose, typically employing a promoter such as a silver or mercury salt to facilitate the displacement of the anomeric bromide by an alcohol or other nucleophile.

While specific protocols for this compound are tailored to the individual reactants, the general principles of the Koenigs-Knorr glycosylation using a related starting material, acetobromoglucose, provide a relevant framework.

Representative Glycosylation Workflow:

Caption: A generalized workflow for the synthesis of cellobiose derivatives via the Koenigs-Knorr reaction.

Potential Biological Activities and Quantitative Data

The biological potential of this compound derivatives can be inferred from studies on structurally similar glycosides. The introduction of a disaccharide moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing its activity, improving its solubility, or targeting it to specific cells or tissues.

Anticancer Activity

Glycosylation of known anticancer agents or other bioactive molecules can lead to derivatives with improved cytotoxic profiles. The sugar moiety can influence cell uptake, interaction with efflux pumps, and even the mechanism of action.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isosteviol Glycosides | M-HeLa | 10.0 - 15.1 | [1] |

| Isosteviol Glycosides | MCF-7 | 27.0 - 33.2 | [1] |

| Flavonoid Glycosides | SUM 149 (TNBC) | < 16.61 | [2] |

| Hesperetin derivative (1l) | SUM 149 (TNBC) | 1.38 | [2] |

Table 1: In vitro anticancer activity of representative glycoside derivatives.

Antimicrobial Activity

The cell walls of bacteria and fungi are rich in carbohydrates and carbohydrate-binding proteins, making them attractive targets for sugar-based therapeutics. Glycoside derivatives may interfere with cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Flavonoid Glycosides | Vibrio cholerae | (Comparable to ciprofloxacin) | [3] |

| Pyrrolidine Derivatives | A. baumannii | 31.25 | [4] |

| Pyrrolidine Derivatives | M. tuberculosis H37Rv | 0.98 - 1.96 | [4] |

| Acylated Flavonoid Glycosides | Gram-positive bacteria | (Activity increased upon acylation) | [5] |

Table 2: In vitro antimicrobial activity of representative glycoside derivatives.

Antiviral Activity

Viruses often rely on host cell surface glycans for attachment and entry. Glycoside derivatives can act as competitive inhibitors, blocking these initial stages of infection. Furthermore, some nucleoside analogs, which are glycosides, can inhibit viral replication by targeting viral polymerases.

| Compound Class | Virus | EC50 / IC50 (µM) | Reference |

| Clotrimazole Derivatives | Arenaviruses | (Not specified) | [6] |